2-[(6-amino-4-pyrimidinyl)methylamino]Ethanol
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Overview
Description
2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol is a versatile small molecule scaffold used in various scientific research applications. This compound, with the molecular formula C7H12N4O, is known for its unique structure that includes a pyrimidine ring substituted with an amino group and a methylaminoethanol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol typically involves the reaction of 6-aminopyrimidine with methylamine and ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyrimidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyrimidine
- 4-Aminopyrimidine
- 2-Methylaminoethanol
Uniqueness
Compared to similar compounds, 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol stands out due to its unique combination of a pyrimidine ring and a methylaminoethanol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-[(6-aminopyrimidin-4-yl)methylamino]ethanol |
InChI |
InChI=1S/C7H12N4O/c8-7-3-6(10-5-11-7)4-9-1-2-12/h3,5,9,12H,1-2,4H2,(H2,8,10,11) |
InChI Key |
KSKKTVMPGDNBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1N)CNCCO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.